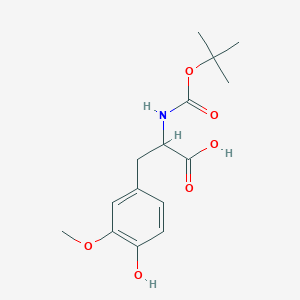

2-((tert-Butoxycarbonyl)amino)-3-(4-hydroxy-3-methoxyphenyl)propanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-((tert-Butoxycarbonyl)amino)-3-(4-hydroxy-3-methoxyphenyl)propanoic acid is an organic compound that belongs to the class of amino acids. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the amino group and a hydroxy-methoxyphenyl group on the propanoic acid backbone. This compound is often used in peptide synthesis and various biochemical applications due to its stability and reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-((tert-Butoxycarbonyl)amino)-3-(4-hydroxy-3-methoxyphenyl)propanoic acid typically involves the following steps:

Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA) to form the Boc-protected amino acid.

Formation of the Propanoic Acid Backbone: The protected amino acid is then coupled with 4-hydroxy-3-methoxyphenylacetic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Large-Scale Protection: Using automated systems to protect the amino group with Boc-Cl.

Efficient Coupling: Employing high-throughput reactors for the coupling reaction to ensure high yield and purity.

Purification: Utilizing techniques such as crystallization or chromatography to purify the final product.

Analyse Des Réactions Chimiques

Types of Reactions

2-((tert-Butoxycarbonyl)amino)-3-(4-hydroxy-3-methoxyphenyl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4).

Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents such as sodium borohydride (NaBH4).

Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: KMnO4 in an acidic medium.

Reduction: NaBH4 in methanol.

Substitution: Nucleophiles like sodium azide (NaN3) in the presence of a catalyst.

Major Products

Oxidation: Formation of a ketone or aldehyde.

Reduction: Regeneration of the hydroxy group.

Substitution: Formation of azido derivatives or other substituted products.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

-

Anticancer Research :

- Recent studies have indicated that derivatives of phenylalanine, including this compound, can act as inhibitors of various enzymes involved in cancer progression. For instance, the compound has been evaluated for its efficacy against metabolic enzymes associated with lung cancer, showing promising results in inhibiting cell proliferation and inducing apoptosis in cancer cell lines .

- Antituberculosis Activity :

- Neuroprotective Effects :

Biochemical Applications

- Enzyme Inhibition :

- Synthesis of Peptides :

Pharmaceutical Development

- Drug Formulation :

- Targeted Delivery Systems :

Case Studies and Research Findings

Mécanisme D'action

The mechanism by which 2-((tert-Butoxycarbonyl)amino)-3-(4-hydroxy-3-methoxyphenyl)propanoic acid exerts its effects involves:

Molecular Targets: Interacting with enzymes and proteins through hydrogen bonding and hydrophobic interactions.

Pathways Involved: Participating in metabolic pathways related to amino acid synthesis and modification.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-((tert-Butoxycarbonyl)amino)-3-phenylpropanoic acid: Lacks the hydroxy and methoxy groups, making it less reactive.

2-((tert-Butoxycarbonyl)amino)-3-(4-hydroxyphenyl)propanoic acid: Lacks the methoxy group, affecting its solubility and reactivity.

Uniqueness

2-((tert-Butoxycarbonyl)amino)-3-(4-hydroxy-3-methoxyphenyl)propanoic acid is unique due to the presence of both hydroxy and methoxy groups, which enhance its reactivity and make it suitable for a wide range of chemical reactions and applications.

Activité Biologique

The compound 2-((tert-Butoxycarbonyl)amino)-3-(4-hydroxy-3-methoxyphenyl)propanoic acid , also known by its CAS number 61172-71-2, is a derivative of amino acids with potential biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic potentials, and relevant research findings.

- Molecular Formula : C15H21NO6

- Molecular Weight : 311.33 g/mol

- CAS Number : 141900-23-4

- Purity : Typically varies by supplier; often available for research purposes.

- Metabolic Regulation : Research indicates that derivatives of the compound, particularly those related to 4-hydroxy-3-methoxyphenylpropionic acid (HMPA), exhibit significant metabolic benefits. These include:

- Antioxidant Properties : Compounds similar to HMPA have been shown to exert antioxidant effects, potentially reducing oxidative stress in cellular environments.

Study 1: Dietary Impact on Metabolic Disorders

A study published in PubMed demonstrated that dietary supplementation with HMPA derived from 4-hydroxy-3-methoxycinnamic acid (HMCA) significantly reduced weight gain and hepatic steatosis in high-fat diet-fed mice. Notably:

- Mice supplemented with HMPA showed improved insulin sensitivity compared to controls.

- The study highlighted that the conversion of HMCA to HMPA was facilitated by gut microbiota, suggesting a symbiotic relationship between diet and microbial health .

Study 2: Molecular Profiling and Enzyme Interaction

Further biochemical evaluations have indicated that compounds with similar structures can interact with histone deacetylases (HDACs), which are crucial for regulating gene expression. In a comparative analysis:

- The azumamides were found to be selective inhibitors of certain HDAC isoforms, showcasing the potential for these compounds in epigenetic regulation .

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

3-(4-hydroxy-3-methoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO6/c1-15(2,3)22-14(20)16-10(13(18)19)7-9-5-6-11(17)12(8-9)21-4/h5-6,8,10,17H,7H2,1-4H3,(H,16,20)(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVQDNEXWFJBUAV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1)O)OC)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.